

# Spectroscopic Profile of N,N-dimethyl-4,4'-azodianiline: A Technical Guide

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## Compound of Interest

Compound Name: *N,n-dimethyl-4,4'-azodianiline*

Cat. No.: *B1202054*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the azo dye **N,N-dimethyl-4,4'-azodianiline**, also known as Disperse Black 3. The document details its characteristic signatures in Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy, offering valuable data for its identification, characterization, and application in research and development.

## Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for **N,N-dimethyl-4,4'-azodianiline**.

### Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of **N,N-dimethyl-4,4'-azodianiline** is characterized by strong absorption bands in the UV and visible regions, arising from  $\pi \rightarrow \pi^*$  and  $n \rightarrow \pi^*$  electronic transitions within the conjugated azo-aromatic system.

Parameter	Value	Solvent
$\lambda_{\max} (\pi \rightarrow \pi)$	~380-420 nm	Ethanol/Methanol
$\lambda_{\max} (n \rightarrow \pi)$	~450-500 nm	Ethanol/Methanol

Note: The exact absorption maxima ( $\lambda_{\text{max}}$ ) can vary depending on the solvent polarity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **N,N-dimethyl-4,4'-azodianiline**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

### $^1\text{H}$ NMR (Proton NMR) Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~7.8-7.9	Doublet	2H	Aromatic protons ortho to the azo group on the dimethylamino-substituted ring
~6.7-6.8	Doublet	2H	Aromatic protons ortho to the dimethylamino group
~7.6-7.7	Doublet	2H	Aromatic protons ortho to the azo group on the amino-substituted ring
~6.6-6.7	Doublet	2H	Aromatic protons ortho to the amino group
~4.0	Broad Singlet	2H	-NH <sub>2</sub> protons
~3.0	Singlet	6H	-N(CH <sub>3</sub> ) <sub>2</sub> protons

Note: The solvent for this representative data is typically CDCl<sub>3</sub> or DMSO-d<sub>6</sub>. Chemical shifts can vary slightly based on the solvent and concentration.

### $^{13}\text{C}$ NMR (Carbon-13 NMR) Spectroscopic Data

Chemical Shift ( $\delta$ , ppm)	Assignment
~152	Aromatic carbon attached to the azo group (dimethylamino-substituted ring)
~148	Aromatic carbon attached to the dimethylamino group
~145	Aromatic carbon attached to the azo group (amino-substituted ring)
~150	Aromatic carbon attached to the amino group
~124	Aromatic CH ortho to the azo group (dimethylamino-substituted ring)
~114	Aromatic CH ortho to the dimethylamino group
~125	Aromatic CH ortho to the azo group (amino-substituted ring)
~115	Aromatic CH ortho to the amino group
~40	-N(CH <sub>3</sub> ) <sub>2</sub> carbons

Note: The solvent for this representative data is typically CDCl<sub>3</sub> or DMSO-d<sub>6</sub>.

## Infrared (IR) Spectroscopy

The IR spectrum of **N,N-dimethyl-4,4'-azodianiline** reveals the presence of its key functional groups through characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450-3300	Strong, Broad	N-H stretching (asymmetric and symmetric) of the primary amine (-NH <sub>2</sub> )
3080-3020	Medium	Aromatic C-H stretching
2920-2850	Medium	Aliphatic C-H stretching of the methyl groups (-CH <sub>3</sub> )
~1620	Strong	N-H bending (scissoring) of the primary amine
1600-1580	Strong	C=C aromatic ring stretching
~1500	Strong	C=C aromatic ring stretching
~1440	Medium	N=N stretching of the azo group
~1360	Strong	C-N stretching of the aromatic amine
850-800	Strong	C-H out-of-plane bending for para-disubstituted aromatic rings

Note: The spectrum is typically acquired on a solid sample using a KBr pellet or as a thin film.

## Experimental Protocols

The following sections outline the general methodologies for obtaining the spectroscopic data presented above.

### UV-Vis Spectroscopy

Objective: To determine the electronic absorption maxima ( $\lambda_{\text{max}}$ ) of the compound.

Procedure:

- A stock solution of **N,N-dimethyl-4,4'-azodianiline** is prepared by dissolving a precisely weighed amount of the compound in a suitable spectroscopic grade solvent (e.g., ethanol or methanol) to a known concentration (typically in the range of  $10^{-4}$  to  $10^{-5}$  M).
- A series of dilutions are made from the stock solution to obtain solutions of varying concentrations.
- The UV-Vis spectrophotometer is calibrated using the pure solvent as a blank.
- The absorbance of each solution is measured over a wavelength range of 250-700 nm.
- The wavelength at which the maximum absorbance occurs is recorded as  $\lambda_{\text{max}}$ .

## NMR Spectroscopy

Objective: To elucidate the molecular structure by analyzing the chemical environment of the protons and carbon atoms.

Procedure:

- Approximately 5-10 mg of the **N,N-dimethyl-4,4'-azodianiline** sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube.
- A small amount of a reference standard, such as tetramethylsilane (TMS), is added if not already present in the solvent.
- The NMR tube is placed in the spectrometer's probe.
- For  $^1\text{H}$  NMR, the spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, number of scans, and relaxation delay.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- The acquired data is processed (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to TMS (0 ppm).

## IR Spectroscopy

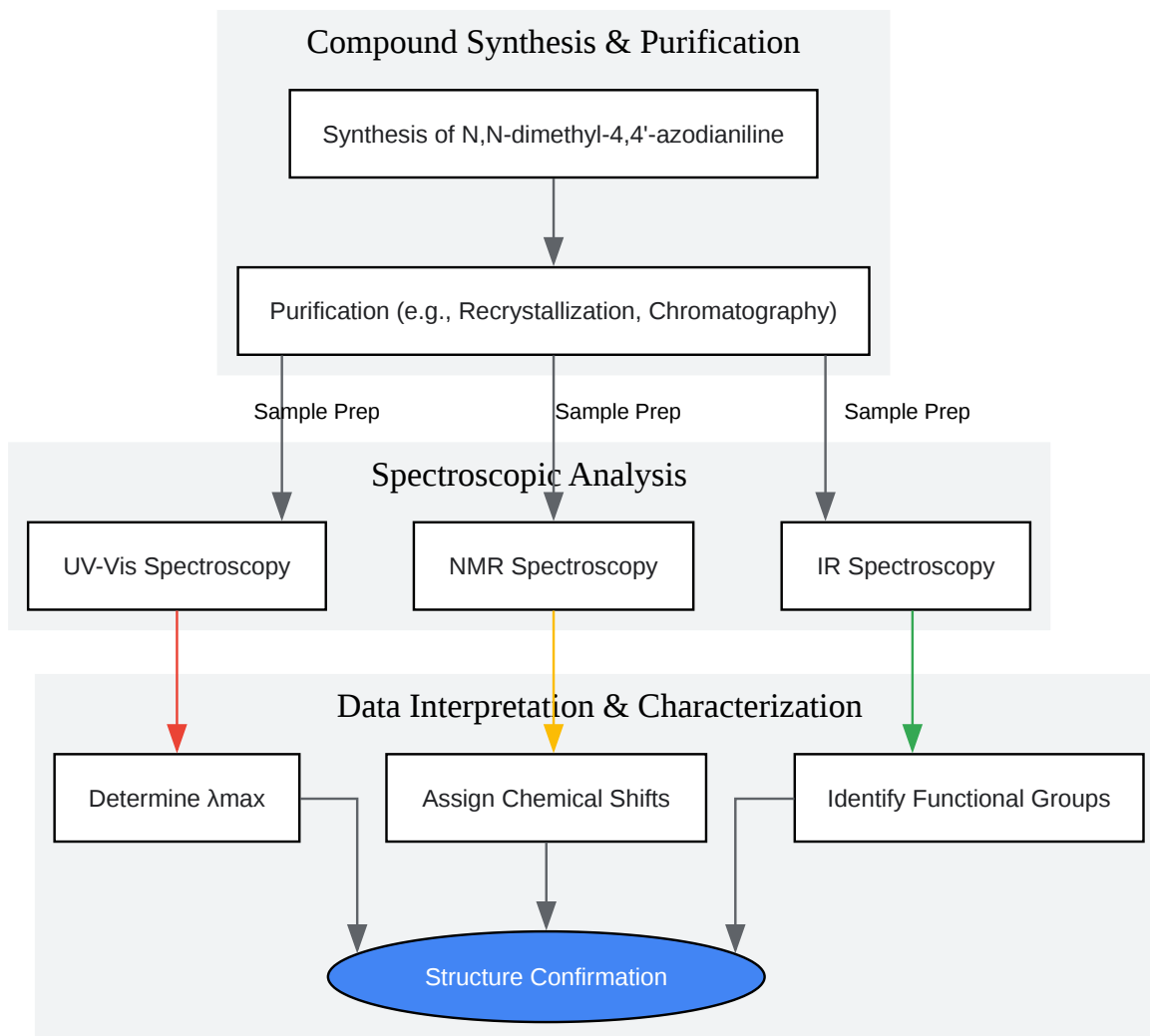
Objective: To identify the functional groups present in the molecule.

Procedure (KBr Pellet Method):

- A small amount of **N,N-dimethyl-4,4'-azodianiline** (1-2 mg) is ground with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
- A portion of the mixture is transferred to a pellet press.
- A vacuum is applied to remove air, and pressure is applied to form a thin, transparent pellet.
- The KBr pellet is placed in the sample holder of the FT-IR spectrometer.
- A background spectrum of the empty sample compartment is recorded.
- The IR spectrum of the sample is then recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a synthesized chemical compound like **N,N-dimethyl-4,4'-azodianiline**.



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